Trifluoromethanesulfonic acid;hydrate
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Overview
Description
It is one of the strongest known acids and is widely used in various chemical processes due to its high thermal and chemical stability . The hydrate form of trifluoromethanesulfonic acid is particularly useful in applications requiring a controlled release of the acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulfonic acid . Another method involves the oxidation of trifluoromethyl sulfenyl chloride .
Industrial Production Methods: In industrial settings, trifluoromethanesulfonic acid is produced by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Esterification: Acts as a catalyst for esterification reactions.
Protonation: Useful in protonation reactions due to its strong acidity.
Substitution: Reacts with acyl halides to form mixed triflate anhydrides, which are strong acylating agents.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and carboxylic acids in the presence of trifluoromethanesulfonic acid as a catalyst.
Protonation: Conducted in nonaqueous solvents like acetonitrile or acetic acid.
Substitution: Utilizes acyl halides under controlled conditions to form triflate anhydrides.
Major Products:
Ethers and Olefins: Formed by the reaction of trifluoromethanesulfonic acid with alcohols.
Triflate Anhydrides: Produced through dehydration reactions.
Scientific Research Applications
Trifluoromethanesulfonic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The triflate anion (CF₃SO₃⁻) is highly stable and non-nucleophilic, making it an excellent leaving group in substitution reactions . This stability is due to the resonance stabilization of the negative charge over the three oxygen atoms and the electron-withdrawing effect of the trifluoromethyl group .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid is unique due to its combination of high acidity and thermal stability. Similar compounds include:
Methanesulfonic Acid (CH₃SO₃H): Less acidic and less thermally stable compared to trifluoromethanesulfonic acid.
Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O): Used for similar applications but is more reactive and less stable.
Nonafluorobutanesulfonic Acid (C₄F₉SO₃H): Another strong acid but with different reactivity and stability profiles.
Properties
CAS No. |
57072-74-9 |
---|---|
Molecular Formula |
C2H4F6O7S2 |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);1H2 |
InChI Key |
JIQIQLYTPLALIY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O |
Origin of Product |
United States |
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